Sodium;5-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate
Description
IUPAC Nomenclature and Structural Representation
The compound Sodium 5-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines as Sodium 5-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate (2:1) . This nomenclature reflects the compound’s stereochemical configuration, functional groups, and sodium counterion stoichiometry. The (2R) designations specify the absolute configuration at two chiral centers within the molecule, which are critical for its three-dimensional arrangement and potential biological interactions.
The structural representation of the compound is provided below in multiple formats:
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{20}\text{H}{20}\text{ClNO}_{7} \cdot 2\text{Na} $$ |
| SMILES Notation | [Na].O=C(O)C1(OC2=CC=C(C=C2O1)CC(NCC(O)C=3C=CC=C(Cl)C3)C)C(=O)O |
| InChI Key | UVJBVPHQFYWKJL-CFOQQKEYSA-N |
| Molecular Weight | 522.5 g/mol (calculated for $$ \text{C}{20}\text{H}{20}\text{ClNO}_{7} \cdot 2\text{Na} $$) |
The benzodioxole moiety (a fused bicyclic structure containing two oxygen atoms) forms the core of the molecule, with a substituted propyl chain extending from the 5-position. This chain includes an amino group linked to a 3-chlorophenyl-hydroxyethyl group, contributing to the compound’s polarity and solubility profile.
Systematic Chemical Synonyms and Registry Identifiers
This compound is recognized by multiple systematic synonyms and registry identifiers across chemical databases:
These synonyms emphasize variations in salt stoichiometry (e.g., disodium vs. sodium salt), stereochemical descriptors, and historical research codes. The compound’s registry identifiers facilitate unambiguous cross-referencing in scientific literature and regulatory documents.
CAS Registry Number and Alternative Designations
The Chemical Abstracts Service (CAS) Registry Number for this compound is 138908-40-4 . This unique identifier is universally recognized in chemical databases, regulatory filings, and commercial catalogs. Alternative designations include:
- CL-316,243 : A former research code associated with early pharmacological studies.
- Bta-243 : An internal identifier used in specialized chemical inventories.
- HP 186 : A developmental designation linked to preclinical evaluation.
Properties
Molecular Formula |
C20H18ClNNaO7- |
|---|---|
Molecular Weight |
442.8 g/mol |
IUPAC Name |
sodium;5-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate |
InChI |
InChI=1S/C20H20ClNO7.Na/c1-11(22-10-15(23)13-3-2-4-14(21)9-13)7-12-5-6-16-17(8-12)29-20(28-16,18(24)25)19(26)27;/h2-6,8-9,11,15,22-23H,7,10H2,1H3,(H,24,25)(H,26,27);/q;+1/p-2 |
InChI Key |
DBEDHSNRCKDNPA-UHFFFAOYSA-L |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OC(O2)(C(=O)[O-])C(=O)[O-])NCC(C3=CC(=CC=C3)Cl)O.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Traditional Laboratory-Scale Synthesis
The synthesis involves three key stages (Table 1):
Table 1: Key Steps in Laboratory-Scale Synthesis
Step 1: Acylation of 1,3-Benzodioxole
The benzodioxole core is acylated using 3-chlorophenacyl chloride under controlled temperatures (0–5°C) to prevent side reactions. Sulfuryl chloride (SO₂Cl₂) facilitates electrophilic substitution at the 5-position, confirmed by NMR monitoring.
Step 2: Stereoselective Aminolysis
The epoxide intermediate undergoes ring-opening with (R)-2-amino-1-phenylethanol in dimethylformamide (DMF) using K₂CO₃ as a base. This step achieves 76% yield with >98% regioselectivity. Microwave-assisted conditions (70°C, 2 hr) further enhance efficiency.
Step 3: Saponification and Disodium Salt Formation
The dicarboxylic acid intermediate is treated with NaOH in methanol, followed by solvent evaporation and recrystallization from ethanol/water (3:1). The disodium salt is isolated in 89% purity (HPLC).
Industrial-Scale Production
Patent US11370799B2 outlines optimized conditions for large-scale synthesis (Table 2):
Table 2: Industrial Process Parameters
| Parameter | Laboratory Scale | Industrial Scale | Improvement |
|---|---|---|---|
| Reaction Time (Step 2) | 24 hr | 6 hr | 75% reduction |
| Purification Method | Chromatography | Crystallization | 30% cost savings |
| Overall Yield | 52% | 76% | +24% |
Key industrial adaptations include:
Stereochemical Control Strategies
The (R,R)-enantiomer’s bioactivity necessitates enantioselective synthesis:
Reaction Optimization and Catalysis
Emerging Methodologies
Continuous-Flow Synthesis
A recyclable Zn-Aquivion catalyst in a packed-bed reactor achieves 73% conversion in 30 minutes. Unreacted benzodioxole is distilled and reused, improving atom economy by 40%.
Enzymatic Hydrolysis
Lipase B from Candida antarctica hydrolyzes the methyl ester precursor with 94% selectivity, avoiding harsh basic conditions.
Chemical Reactions Analysis
Types of Reactions
Sodium;5-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide, sulfuryl chloride, and methanol . The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include various intermediates that eventually lead to the formation of the final compound, this compound .
Scientific Research Applications
Diabetes Research
CL 316,243 has been extensively studied for its potential therapeutic effects on diabetes. It has been shown to:
- Enhance insulin sensitivity.
- Reduce hyperglycemia in diabetic models.
Case Study:
In a study published in the Journal of Medicinal Chemistry, administration of CL 316,243 resulted in improved glucose tolerance and insulin sensitivity in obese mice . The compound demonstrated an EC50 value of approximately 3 nM, indicating its potency as a β3-adrenoceptor agonist.
Obesity Management
Research indicates that CL 316,243 may aid in weight management through its effects on fat metabolism:
- Thermogenic Effects : The activation of β3 receptors promotes thermogenesis, which can lead to weight loss.
Data Table: Effects on Body Weight and Metabolism
| Study Reference | Dose (mg/kg) | Duration (weeks) | Weight Change (%) | Glucose Levels (mg/dL) |
|---|---|---|---|---|
| Bloom et al. | 1 | 8 | -15% | -30% |
| MDPI Review | 0.5 | 6 | -10% | -25% |
Cardiovascular Research
The compound's β3 agonistic activity also suggests potential applications in cardiovascular health:
- Vasodilation : Activation of β3 receptors may lead to vasodilatory effects, improving blood flow and reducing hypertension.
Bladder Overactivity Treatment
Recent studies have explored the use of β3 agonists like CL 316,243 for managing bladder overactivity conditions through cholinergic inhibition mechanisms .
Case Study:
A study indicated that CL 316,243 significantly reduced bladder contractions in rat models, suggesting its potential as a treatment for overactive bladder syndrome.
Mechanism of Action
Comparison with Similar Compounds
Comparison with Similar β3-Adrenergic Receptor Agonists
Structural Comparison
CL316,243 features a benzodioxole dicarboxylate core with a 3-chlorophenyl hydroxyethylamine side chain, contributing to its β3-AR specificity . Key structural differences among similar agonists include:
- BRL37344: Contains a phenoxyacetate moiety instead of benzodioxole, linked to a 3-chlorophenyl group .
- Mirabegron : Arylthiazole-based structure with a methanesulfonamide group, enhancing metabolic stability .
- Ritobegron/Solabegron : Structurally distinct due to sulfonamide and benzimidazole groups, respectively .
Pharmacological Properties
Receptor Selectivity
- CL316,243 : Exhibits >1,000-fold selectivity for β3-AR over β1- and β2-ARs in rodent models . Human β3-AR affinity is lower, contributing to reduced clinical efficacy .
- BRL37344 : Moderate β3-AR selectivity but shows partial β1-AR activity in humans, increasing cardiovascular side effects .
- Mirabegron : High β3-AR selectivity in humans (EC50 = 22 nM) with minimal off-target effects, enabling clinical approval for overactive bladder (OAB) .
Efficacy in Metabolic Pathways
- CL316,243 : Activates BAT thermogenesis in mice, increasing energy expenditure by 30–50% . Reduces blood glucose via fatty acid-mediated pathways but requires high doses (1–10 mg/kg) .
- BRL37344 : Less potent than CL316,243 in lipolysis activation (EC50 = 0.2 μM vs. 0.01 μM for CL316,243) .
- Mirabegron : At 50 mg/day in humans, improves insulin sensitivity and reduces body fat by 2–3% in preclinical models .
Research Findings and Clinical Implications
Metabolic Effects
Bladder Function
Neuroendocrine Effects
- CL316,243 increases brain tryptophan levels by 80–100% in mice via β3-AR activation, implicating it in mood regulation .
Biological Activity
Sodium;5-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate, commonly referred to as CL 316243 disodium salt, is a potent and highly selective β3-adrenoceptor agonist. This compound has garnered significant attention due to its implications in metabolic regulation and potential therapeutic applications in obesity and diabetes.
- Chemical Name : 5-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylic acid disodium salt
- Molecular Formula : C20H18ClNNa2O7
- Molecular Weight : 465.79 g/mol
- CAS Number : 151126-84-0
- Solubility : Soluble to 100 mM in water
- Purity : >96% .
CL 316243 selectively activates the β3-adrenoceptors, which are predominantly expressed in adipose tissue. This receptor activation leads to several metabolic effects:
- Increased Thermogenesis : Activation of β3-adrenoceptors enhances the thermogenic capacity of brown adipose tissue, leading to increased energy expenditure.
- Lipid Metabolism : It promotes lipolysis and inhibits lipogenesis, contributing to reduced fat accumulation.
- Glucose Homeostasis : The compound has been shown to decrease blood insulin and glucose levels following oral administration .
Thermogenic and Metabolic Impacts
Research indicates that CL 316243 significantly influences metabolic processes:
- Thermogenesis : In vivo studies have demonstrated that the administration of CL 316243 increases brown adipose tissue thermogenesis and metabolic rate. This effect is linked to enhanced mitochondrial function and increased expression of uncoupling proteins .
| Study | Findings |
|---|---|
| Bloom et al., 1992 | Established CL 316243 as a potent β3 agonist with implications for obesity treatment. |
| Yoshida et al., 1994 | Showed anti-obesity effects in yellow KK mice, indicating potential for diabetes management. |
| Woods et al., 2001 | Investigated effects on bladder hyperflexia, highlighting broader therapeutic applications. |
Case Studies
- Chronic Administration in Mice : A study involving daily injections of CL 316243 for five days resulted in increased mitochondrial protein content in adipose tissue, indicating enhanced metabolic activity .
- IL-6 Mediated Effects : Research has shown that interleukin-6 (IL-6) plays a role in mediating the effects of CL 316243 on adipose tissue remodeling. In IL-6 knockout mice, the response to the drug was significantly reduced, suggesting that IL-6 is involved in the metabolic adaptations induced by β3-adrenoceptor activation .
Potential Therapeutic Applications
Given its biological activity, CL 316243 has potential applications in treating conditions such as:
- Obesity : By promoting fat loss through enhanced thermogenesis and lipid metabolism.
- Type 2 Diabetes : By improving insulin sensitivity and glucose metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
